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Compound of Interest

Compound Name: 3-Methyl-3-phenylbutanoic acid

Cat. No.: B175477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Methyl-3-phenylbutanoic acid (CAS No. 1010-48-6). Due to the limited availability of

publicly accessible, experimentally-derived spectra for this specific compound, this document

focuses on predicted data based on its chemical structure and established principles of NMR,

IR, and Mass Spectrometry. It also includes detailed experimental protocols for acquiring such

data.

Chemical Structure and Predicted Spectroscopic
Data
Chemical Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Structure:

The following tables summarize the predicted spectroscopic data for 3-Methyl-3-
phenylbutanoic acid. These predictions are based on the analysis of its functional groups and

structural motifs.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

7.2-7.4 Multiplet 5H Aromatic (C₆H₅)

~2.6 Singlet 2H -CH₂-

~1.4 Singlet 6H 2 x -CH₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~178 -COOH

~145 Aromatic (quaternary)

~128 Aromatic (-CH)

~126 Aromatic (-CH)

~125 Aromatic (-CH)

~45 -CH₂-

~37 C(CH₃)₂

~29 -CH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

2970-2870 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic)

~1300 Medium C-O stretch

~920 Broad, Medium O-H bend (out-of-plane)

760, 700 Strong
C-H bend (aromatic,

monosubstituted)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

178 [M]⁺ (Molecular ion)

163 [M - CH₃]⁺

119 [M - COOH - H₂O]⁺ or [C₉H₁₁]⁺

105 [C₈H₉]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 3-Methyl-3-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-3-phenylbutanoic acid in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is

critical, and for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic

proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of chemical shifts (typically

0-14 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The spectral width should encompass the expected range for all carbon environments

(typically 0-200 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.
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Methodology for Solid Sample (Thin Film Method):

Sample Preparation: Dissolve a small amount of solid 3-Methyl-3-phenylbutanoic acid in a

volatile organic solvent (e.g., acetone or methylene chloride).[1]

Film Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or

NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound on

the plate.[1]

Spectral Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its structural elucidation.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer. This can be done using a direct insertion probe for solid samples or

via a gas chromatograph (GC-MS) for samples that are amenable to this separation

technique.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV).[2][3] This causes the molecules to ionize and fragment in a reproducible

manner.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
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analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methyl-3-phenylbutanoic acid.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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